5-Carboxy-2-methylpyridine 1-oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(7(9)10)4-8(5)11/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUWMQONYMUDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705434 | |
| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30478-91-2 | |
| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Carboxy 2 Methylpyridine 1 Oxide
Advanced Synthetic Routes to 5-Carboxy-2-methylpyridine 1-oxide and its Analogues
The introduction of an oxygen atom to the nitrogen of the pyridine (B92270) ring is a critical transformation, and various methods have been developed to achieve this with high efficiency and selectivity.
Peracid-Mediated Oxidation Strategies for Pyridine N-Oxide Formation
The oxidation of pyridines using peracids is a classical and widely employed method for the synthesis of pyridine N-oxides. arkat-usa.orgorgsyn.org Common peracids used for this transformation include peracetic acid and m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorgsyn.org The reaction involves the direct transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring. youtube.com The choice of the oxidizing agent can influence the reaction's efficiency, with m-CPBA often providing higher yields compared to other reagents like hydrogen peroxide in glacial acetic acid. arkat-usa.org For instance, the oxidation of 3-substituted pyridines has been shown to proceed with the highest yield when using m-CPBA. arkat-usa.org
The general reaction conditions for peracid-mediated N-oxidation of pyridines often involve stirring the pyridine derivative with the peracid in a suitable solvent at a controlled temperature. orgsyn.org For example, the oxidation of pyridine itself with 40% peracetic acid is conducted by maintaining the reaction temperature at 85°C. orgsyn.org
Table 1: Examples of Peracid-Mediated Oxidation of Pyridine Derivatives
| Pyridine Derivative | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |
| Pyridine | 40% Peracetic Acid | - | 85°C, 50-60 min | Pyridine N-oxide | - | orgsyn.org |
| 3,5-Lutidine | m-CPBA/HF | DMF/MeOH | - | 3,5-Lutidine N-oxide | Excellent | arkat-usa.org |
| Nicotinic Acid | m-CPBA/HF | DMF/MeOH | - | Nicotinic Acid N-oxide | Excellent | arkat-usa.org |
This table presents selected examples and is not exhaustive.
Biocatalytic Approaches in Pyridine N-Oxide Synthesis and Derivatization
Biocatalysis offers a green and selective alternative for the synthesis of pyridine N-oxides. Microbial transformations can be highly efficient and specific. For example, the bioconversion of 3-(N-Boc-aminomethyl)-5-bromopyridine using Cunninghamella echinulata var. elegans ATCC 9245 has been shown to produce the corresponding N-oxide. researchgate.net This microbial N-oxidation was efficient and highly selective, with the substrate being converted to the product over seven days. researchgate.net While this specific example does not involve this compound, it highlights the potential of biocatalytic methods for the synthesis of structurally related pyridine N-oxides.
Novel and Expedited Synthetic Pathways for Pyridine N-Oxides
Recent research has focused on developing more efficient and environmentally friendly methods for pyridine N-oxide synthesis. One notable advancement involves the use of hydrogen peroxide with a catalyst. thieme-connect.com Hydrogen peroxide is an attractive oxidant due to its low cost, sustainability, and the fact that water is the only byproduct. thieme-connect.com Catalytic systems, such as methyltrioxorhenium (MTO), have been shown to be effective for the N-oxidation of pyridines with aqueous hydrogen peroxide. arkat-usa.org This method is applicable to both 3- and 4-substituted pyridines, providing high yields with only catalytic amounts of MTO. arkat-usa.org Another approach utilizes manganese tetrakis(2,6-dichlorophenyl)porphyrin as a catalyst with hydrogen peroxide and ammonium (B1175870) acetate (B1210297) as a cocatalyst, which has demonstrated good yields for the N-oxidation of various pyridine derivatives. arkat-usa.org
Flow Chemistry Applications in Pyridine N-Oxide Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of pyridine N-oxides, offering advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgresearchgate.net A continuous flow microreactor system using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol (B129727) as the oxidant has been developed for the N-oxidation of various pyridine derivatives. thieme-connect.comorganic-chemistry.org This method achieves high yields (up to 99%) with significantly shorter reaction times compared to traditional batch processes. thieme-connect.comorganic-chemistry.org The system has demonstrated remarkable stability, capable of continuous operation for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net This technology is compatible with both electron-donating and electron-withdrawing groups on the pyridine ring, showcasing its broad applicability for the large-scale production of pyridine N-oxides. organic-chemistry.org
Functionalization and Derivatization Reactions of the this compound Core
The presence of both a carboxyl group and an N-oxide functionality on the same pyridine ring allows for a range of selective chemical transformations.
Reactions at the Carboxyl Group and its Derivatives
The carboxyl group at the 5-position of the pyridine N-oxide ring is a versatile handle for further derivatization. Standard reactions of carboxylic acids, such as esterification and amidation, can be performed. For instance, the carboxyl group can be converted to an ester, which can then undergo further transformations.
A significant reaction involving the carboxyl group is the Barton decarboxylation. scripps.edu This radical decarboxylation method allows for the replacement of the carboxyl group with other functional groups. scripps.edu While specific examples for this compound are not detailed in the provided search results, the general applicability of this reaction to carboxylic acids suggests its potential for modifying this specific compound.
Table 2: Potential Derivatization Reactions at the Carboxyl Group
| Starting Material | Reagents | Reaction Type | Potential Product |
| This compound | Alcohol, Acid Catalyst | Esterification | 5-Alkoxycarbonyl-2-methylpyridine 1-oxide |
| This compound | Thionyl chloride, then Amine | Amidation | 5-(N-Substituted carbamoyl)-2-methylpyridine 1-oxide |
| This compound | Barton Decarboxylation Reagents | Decarboxylative Functionalization | Varies based on trapping agent |
This table outlines potential reactions based on the general reactivity of carboxylic acids.
Modifications of the Methyl Group in Pyridine N-Oxides
The methyl group at the C2 position of pyridine N-oxides is activated and can undergo various transformations. One notable reaction is its oxidation. For instance, the vapor phase catalytic oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been studied, showing that the initial attack of oxygen predominantly occurs at the methyl group in the 2-position, leading to the formation of pyridine-2-aldehyde with a selectivity of nearly 30% at low conversions. researchgate.net This suggests that the methyl group of this compound could be similarly oxidized to an aldehyde, which can then be further transformed.
Another significant transformation is the C2-functionalization through condensation reactions. A green chemistry approach for the C2-functionalization of 3-methylpyridine-1-oxide involves a one-pot multicomponent reaction with an aromatic aldehyde and a β-ketoester, catalyzed by an ionic liquid. niscpr.res.in This methodology, which proceeds with excellent yields under mild conditions, could potentially be adapted for this compound, allowing for the introduction of diverse substituents at the methyl group.
Table 1: Potential Modifications of the Methyl Group in this compound
| Reaction Type | Reagents/Catalyst | Potential Product |
| Oxidation | Modified Vanadium Oxide Catalyst | 5-Carboxy-2-formylpyridine 1-oxide |
| Condensation | Aromatic Aldehyde, β-ketoester, Ionic Liquid | Substituted 2-vinylpyridine (B74390) 1-oxide derivative |
Regioselective Functionalization of the Pyridine Ring in N-Oxides
The N-oxide group in pyridine N-oxides directs the regioselective functionalization of the pyridine ring, primarily at the C2 and C6 positions (ortho to the nitrogen) and the C4 position (para to the nitrogen). Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of substituents. nih.gov
For pyridine N-oxides, ortho-alkenylation can be achieved with excellent regio-, stereo-, and chemoselectivity using a palladium catalyst, yielding the corresponding ortho-alkenylated N-oxide derivatives in good to excellent yields. nih.gov Similarly, direct C-H arylation of pyridine N-oxides with unactivated arenes can be accomplished in the presence of a palladium catalyst and a silver oxidant, affording ortho-arylated products with high site-selectivity. nih.govbeilstein-journals.org A proposed mechanism for the Pd-catalyzed C-H arylation suggests that the electrophilic C–H palladation of the pyridine N-oxide occurs preferentially at the C-2 position. beilstein-journals.org In the case of this compound, the C6 position would be the primary site for such functionalization.
Furthermore, ruthenium(II)-catalyzed regioselective C(5)–H functionalization has been reported for quinazolinone-coumarin conjugates, demonstrating the potential for functionalizing other positions on the heterocyclic ring under specific catalytic conditions. nih.gov
Table 2: Regioselective Functionalization Strategies for the Pyridine Ring
| Reaction Type | Position | Catalyst/Reagents |
| Ortho-alkenylation | C6 | Pd-catalyst |
| Direct Arylation | C6 | Pd-catalyst, Ag oxidant |
| C5-Functionalization | C5 | Ru(II)-catalyst |
Transformations Involving the N-Oxide Moiety, including Deoxygenation and Rearrangements
The N-oxide moiety is not merely a directing group but can also participate in various chemical transformations. Deoxygenation is a common reaction for aromatic N-oxides and is an important step in the synthesis of nitrogenous aromatic heterocycles. arkat-usa.org This process is often the final step after the N-oxide has served its purpose as an activating group for C-H functionalization. beilstein-journals.org
Beyond simple removal, the N-oxide group can undergo rearrangements. A notable example is the photochemical valence isomerization of pyridine N-oxides. Irradiation of a pyridine N-oxide can lead to the formation of an oxaziridine (B8769555) intermediate, which can then rearrange to provide C3-hydroxylated pyridines. acs.org This "oxygen walk" mechanism offers a pathway to synthetically challenging C3-hydroxy pyridines. acs.org For this compound, this could potentially yield 5-Carboxy-3-hydroxy-2-methylpyridine.
Table 3: Transformations of the N-Oxide Moiety
| Transformation | Conditions | Product Type |
| Deoxygenation | Reducing agents | Parent pyridine |
| Photochemical Rearrangement | UV irradiation | C3-hydroxylated pyridine |
Mechanistic Studies of Synthetic Reactions Involving Pyridine N-Oxides
Understanding the mechanisms underlying the synthesis and reactions of pyridine N-oxides is crucial for optimizing existing methods and developing new synthetic strategies.
Insights into N-Oxidation Processes
The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine. acs.org Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgnih.gov The oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other oxidants. arkat-usa.org For instance, the N-oxidation of nicotinic acid has been accomplished in excellent yield using m-CPBA in the presence of HF. arkat-usa.org
The reaction of 2-bromo-6-methyl-pyridine with 30% hydrogen peroxide in acetic acid at 90°C for 24 hours affords 2-bromo-6-methyl-pyridine 1-oxide in 75% yield, highlighting a practical synthetic route. The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The highly polar N⁺–O⁻ bond is a key feature of the resulting N-oxide. nih.gov
Proposed Mechanisms for C-H Activation and Functionalization
The functionalization of pyridine N-oxides often proceeds through C-H activation, and several mechanisms have been proposed. In palladium-catalyzed reactions, a common mechanistic pathway involves the initial coordination of the palladium catalyst to the N-oxide oxygen, followed by cyclometalation to form a palladacycle intermediate. This intermediate then undergoes further reactions, such as insertion or reductive elimination, to yield the functionalized product. beilstein-journals.org
A different mechanism is proposed for photoredox-catalyzed C-H alkylation. In this process, the pyridine N-oxide undergoes single-electron transfer to a photoexcited catalyst to form an N-oxy radical. This electrophilic radical is capable of abstracting a hydrogen atom from a C–H substrate, generating an alkyl radical that can then engage in further reactions. acs.org
Furthermore, actinide metal complexes have been shown to mediate C-H activation of pyridine N-oxides, leading to cyclometalated complexes. nih.gov This represents a distinct mode of reactivity for pyridine N-oxides compared to the more common oxygen atom transfer reactions. nih.gov A proposed mechanism for the functionalization of pyridine N-oxides can also involve activation of the N-oxide by reagents like oxalyl chloride, followed by nucleophilic attack. researchgate.net
Coordination Chemistry and Ligand Design Principles Involving 5 Carboxy 2 Methylpyridine 1 Oxide
Complexation Behavior of Pyridine (B92270) N-Oxides with Metal Centers
Pyridine N-oxides are versatile ligands in coordination chemistry, capable of binding to metal centers through the oxygen atom. This interaction leads to the formation of a wide range of metal complexes with diverse structural and electronic properties. The basicity of the N-oxide oxygen and the steric and electronic effects of other substituents on the pyridine ring play a crucial role in determining the nature of the metal-ligand bond.
Monodentate and Bidentate Coordination Modes
Pyridine N-oxide ligands can coordinate to metal centers in several ways. In the simplest case, they act as monodentate ligands, binding to a single metal ion through the N-oxide oxygen atom. This is a common coordination mode, particularly when the pyridine N-oxide is a simple, unsubstituted molecule.
However, the presence of other coordinating groups on the pyridine ring, such as a carboxylate group, can lead to bidentate coordination. In this mode, the ligand binds to the metal center through two donor atoms. For a ligand like 5-carboxy-2-methylpyridine 1-oxide, this could involve coordination through the N-oxide oxygen and one of the oxygen
Ligand Design Strategies Utilizing the this compound Scaffold
Preparation of Hybrid Catalysts with Pyridine N-Oxide Functionality
The development of hybrid catalysts, which merge the advantages of homogeneous and heterogeneous catalysis, is a burgeoning field in chemical synthesis. The strategic incorporation of ligands with specific functionalities onto solid supports allows for the creation of robust, recyclable, and highly active catalytic systems. The bifunctional nature of this compound, possessing both a coordinating pyridine N-oxide group and an anchoring carboxylic acid moiety, makes it an exemplary candidate for the design of such advanced hybrid catalysts. The preparation of these materials typically involves the immobilization of the ligand or its metal complexes onto a solid matrix, such as mesoporous silica (B1680970) or through the formation of metal-organic frameworks.
Immobilization on Functionalized Solid Supports
A prevalent strategy for creating hybrid catalysts involves the covalent grafting of the organic ligand onto a solid support. Mesoporous silica materials, such as SBA-15, are frequently employed due to their high surface area, ordered pore structure, and thermal stability. nih.govresearchgate.netresearchgate.net The carboxylic acid group of this compound provides a convenient handle for its immobilization onto an appropriately functionalized support.
One common approach is the amidation reaction between the carboxylic acid of the ligand and an amine-functionalized silica surface. This process typically involves a two-step procedure: first, the silica surface is functionalized with amine groups, and subsequently, the ligand is coupled to the surface.
Table 1: Representative Procedure for Grafting this compound onto Amine-Functionalized SBA-15
| Step | Procedure | Purpose |
| 1. Support Functionalization | SBA-15 is treated with (3-aminopropyl)triethoxysilane (APTES) in a suitable solvent like toluene (B28343) under reflux. | To introduce primary amine groups onto the silica surface. researchgate.net |
| 2. Ligand Activation | The carboxylic acid group of this compound is activated, for example, by converting it to an acyl chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). | To facilitate the formation of an amide bond with the surface amine groups. |
| 3. Grafting | The activated ligand is reacted with the amine-functionalized SBA-15 in an appropriate solvent. | To covalently attach the this compound ligand to the solid support. |
| 4. Metalation | The resulting solid is treated with a solution of a metal salt (e.g., palladium(II) acetate (B1210297), copper(II) chloride) to form the immobilized metal complex. | To introduce the catalytically active metal center coordinated to the pyridine N-oxide moiety. osti.gov |
The resulting hybrid catalyst would feature catalytically active metal centers coordinated to the pyridine N-oxide, while being firmly anchored to the silica support through a stable amide linkage. This methodology allows for a high degree of control over the catalyst loading and the distribution of active sites.
Sol-Gel Entrapment
The sol-gel process offers an alternative route to hybrid catalysts by physically entrapping a metal complex within a porous inorganic matrix. This method is particularly useful for encapsulating pre-synthesized, well-defined molecular catalysts. In the context of this compound, a metal complex of the ligand would first be synthesized and then incorporated into the sol-gel mixture.
Table 2: General Sol-Gel Procedure for Encapsulating a Metal Complex of this compound
| Step | Procedure | Key Components |
| 1. Precursor Solution | A solution of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is prepared in an alcohol/water mixture. | TEOS, Ethanol, Water, Acid or Base catalyst. |
| 2. Complex Dissolution | The pre-synthesized metal complex of this compound is dissolved in a suitable solvent that is miscible with the precursor solution. | Metal complex (e.g., [PdCl₂(this compound)₂]), co-solvent. |
| 3. Gelation | The solution containing the metal complex is added to the silica precursor solution, and the mixture is stirred until a gel is formed. | Hydrolysis and condensation of TEOS around the metal complex. |
| 4. Aging and Drying | The gel is aged and then dried under controlled conditions (e.g., supercritical drying or slow evaporation) to remove the solvent and form a solid, porous material (xerogel or aerogel). | Formation of a stable porous network entrapping the catalyst. |
This method can lead to a high dispersion of the catalytic species within the silica matrix, potentially enhancing catalytic activity by preventing aggregation of the metal centers.
Formation of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its carboxylate and pyridine N-oxide groups, makes it a suitable candidate as a linker in the synthesis of catalytically active MOFs. In such a framework, the carboxylate group would bind to the structural metal nodes of the MOF, while the pyridine N-oxide functionality could either coordinate to these same metal nodes or be available to chelate other catalytically active metal ions introduced post-synthetically.
Table 3: Hypothetical Components for a MOF-based Hybrid Catalyst Using this compound
| Component | Example | Role in the Hybrid Catalyst |
| Organic Linker | This compound | Provides the framework structure through its carboxylate group and offers a coordinating site (pyridine N-oxide) for catalytic metal ions. |
| Structural Metal Node | Zn²⁺, Zr⁴⁺, Cr³⁺ | Forms the vertices of the MOF structure by coordinating with the carboxylate groups of the linker. |
| Catalytically Active Metal | Pd²⁺, Cu²⁺, Ru³⁺ | Can be introduced post-synthetically to coordinate with the pyridine N-oxide groups, creating the active catalytic sites. |
The synthesis of such a MOF would typically involve the solvothermal reaction of a metal salt with the this compound ligand. The resulting material would possess a well-defined porous structure with accessible and uniform catalytic sites, making it a promising candidate for various catalytic applications.
Catalytic Applications of 5 Carboxy 2 Methylpyridine 1 Oxide and Its Metal Complexes
Homogeneous Catalysis by Pyridine (B92270) N-Oxide-Derived Complexes
Pyridine N-oxide derivatives are effective ligands in homogeneous catalysis, forming complexes with a variety of transition metals. mdpi.com These complexes can catalyze a range of organic transformations. The N-oxide oxygen atom acts as a powerful electron-pair donor, while the pyridine ring can be functionalized to fine-tune the steric and electronic environment of the metal center. mdpi.com
For example, new dipyridylpyrrole N-oxide ligands have been synthesized and used to create zinc complexes, [Zn(L)₂]. rsc.org These complexes have proven to be highly efficient homogeneous catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones, achieving high conversions with catalyst loadings as low as 0.01 mol%. rsc.org The catalytic mechanism is believed to involve the coordination of the reactants to the zinc center, facilitating the nucleophilic attack. rsc.org While this example does not involve a carboxyl group, it highlights the capacity of N-oxide ligands to support catalytically active metal centers. The carboxyl group in 5-Carboxy-2-methylpyridine 1-oxide could potentially participate in catalysis, either by acting as a secondary binding site for the metal or by influencing substrate activation through hydrogen bonding.
Heterogeneous Catalytic Systems Featuring Pyridine N-Oxide Ligands
Immobilizing pyridine N-oxide-based catalysts onto solid supports can lead to robust heterogeneous systems that offer advantages in catalyst separation and recycling. Metal-organic frameworks (MOFs) or coordination polymers represent one such avenue. For instance, a three-dimensional coordination polymer incorporating nicotinate (B505614) N-oxide (a pyridine N-oxide with a carboxyl group) and bismuth(III) has been synthesized. researchgate.net While its catalytic activity was not the primary focus of the study, such materials are of great interest in heterogeneous catalysis. researchgate.net
Another approach involves using solid acid catalysts for reactions involving pyridine N-oxides. The oxidation of various pyridine carboxylic acids to their corresponding N-oxides has been successfully carried out using a heterogeneous Preyssler-type heteropolyacid catalyst, H₁₄[NaP₅W₃₀O₁₁₀]. researchgate.net This system uses hydrogen peroxide as a green oxidant and demonstrates high selectivity. researchgate.net The catalyst's stability over a wide pH range (0-12) makes it particularly robust. researchgate.net This demonstrates that reactions involving pyridine carboxylic acid N-oxides can be effectively performed under heterogeneous conditions, which would allow for easier product purification and catalyst reuse.
Specific Oxidation Reactions Facilitated by N-Oxide Catalysts (e.g., Olefin Epoxidation, Sulfide Oxidation)
Pyridine N-oxides can function both as catalysts for oxidation reactions and as terminal oxidants themselves. scripps.edumdpi.com Their metal complexes are particularly noteworthy for their ability to catalyze oxidation reactions. For example, oxorhenium(V) complexes incorporating quinoline (B57606) and isoquinoline (B145761) carboxylic acid derivatives—structures related to the title compound—have been tested as catalysts for the epoxidation of cyclooctene. rsc.org Using tert-butylhydroperoxide as the oxidant, these complexes achieved yields of cyclooctane (B165968) oxide up to 68%. rsc.org The study revealed that the specific arrangement of the ligands around the rhenium center significantly influences the catalytic performance. rsc.org
The general utility of pyridine N-oxides extends to their use as co-catalysts or reagents in photoredox-catalyzed reactions. They can be employed as hydrogen atom transfer (HAT) agents for the functionalization of C–H bonds. nih.gov In these systems, a photoredox catalyst generates a pyridine N-oxy radical via single-electron oxidation, which is a potent species for abstracting hydrogen atoms. nih.gov
Table 1: Catalytic Epoxidation of Cyclooctene with Rhenium-Carboxylate Complexes rsc.org This table shows the catalytic efficiency of various oxorhenium(V) complexes in the epoxidation of cyclooctene. The ligands are derivatives of quinoline and isoquinoline carboxylic acids, which are structurally related to this compound.
| Catalyst Complex | Ligand | Yield of Cyclooctane Oxide (%) |
| 1 | [ReOCl(iqc)₂]·MeOH | 68 |
| 2 | [ReO(OMe)(iqc)₂] | 56 |
| 3 | [ReO(OMe)(mqc)₂] | 16 |
| 4 | [ReO(OMe)(8-qc)₂] | 21 |
| 5 | [ReOCl₂(iqc)(PPh₃)] | 38 |
| 6 | [ReOCl₂(mqc)(PPh₃)] | 33 |
| Conditions: Reaction performed with 3 equivalents of tert-butylhydroperoxide at 50 °C for 24 hours. iqcH = isoquinoline-1-carboxylic acid, mqcH = 4-methoxy-2-quinolinecarboxylic acid, 8-qcH = 8-quinolinecarboxylic acid. |
Stereoselective Transformations Catalyzed by Pyridine N-Oxide Complexes
Chiral pyridine N-oxides are highly valuable as both organocatalysts and as ligands for metals in asymmetric synthesis. scripps.edu By incorporating a chiral moiety, these N-oxides can create a stereochemically defined environment to induce enantioselectivity in a wide array of reactions. mdpi.com
For instance, a series of chiral oxazoline-substituted pyridine N-oxides were synthesized and tested as catalysts in the asymmetric allylation of benzaldehyde (B42025) and in the Henry (nitroaldol) reaction. mdpi.com In the allylation of benzaldehyde with allyl-trichlorosilane, enantiomeric excesses (ee) of up to 79% were achieved. mdpi.com The results indicated that the structure of the chiral amino alcohol used to form the oxazoline (B21484) ring was crucial for achieving high stereoselectivity. mdpi.com
Similarly, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been developed as highly efficient nucleophilic organocatalysts for the acylative dynamic kinetic resolution of azoles. acs.org In the presence of just 5 mol% of the catalyst, excellent yields (>90%) and enantioselectivities (up to 99% ee) were obtained. acs.org Mechanistic studies confirmed that the N-oxide group was essential for the high catalytic activity and stereochemical induction. acs.org Although this compound is not chiral itself, it could be derivatized with a chiral auxiliary, for example at the carboxyl group, to generate a ligand suitable for stereoselective catalysis.
Table 2: Asymmetric Allylation of Benzaldehyde Catalyzed by Chiral Pyridine N-Oxide Oxazolines mdpi.com This table presents the results for the allylation of benzaldehyde using different chiral pyridine N-oxide-based catalysts, demonstrating their potential in stereoselective transformations.
| Catalyst | Chiral Fragment Source | Yield (%) | Enantiomeric Excess (ee, %) |
| 4c | (S)-phenyl-glycinol | 21 | 71 |
| 10c | (S)-phenyl-glycinol | 46 | 79 |
| 20c | (S)-phenyl-glycinol | 90 | 57 |
| 4a | (S)-valinol | 12 | 19 |
| 4b | (S)-leucinol | 23 | 25 |
| Reaction: Benzaldehyde with allyl-trichlorosilane. The catalyst number refers to the specific structure in the source publication. |
Transition-Metal-Catalyzed Reactions Involving Pyridine N-Oxides (e.g., Gold(I)-catalyzed, Rh(I)-catalyzed, Copper-catalyzed, Palladium-catalyzed)
Pyridine N-oxides are extensively used as ligands or oxidants in reactions catalyzed by a broad range of late transition metals.
Gold(I)-Catalysis: In gold catalysis, pyridine N-oxides are often employed as external oxidants. They facilitate the generation of highly electrophilic α-oxo gold carbene intermediates from alkynes, which can then undergo various valuable transformations.
Copper(II)-Catalysis: Pyridine N-oxide derivatives containing a chiral oxazoline moiety have been used as ligands for copper(II) complexes in the catalytic asymmetric Henry reaction. The resulting complexes were able to induce asymmetry, although the enantiomeric excess values were moderate in the reported cases. mdpi.com
Zinc(II)-Catalysis: As mentioned previously, zinc complexes with N-oxide ligands have been shown to be highly effective catalysts for Michael addition reactions. rsc.org The N-oxide ligand is crucial for the stability and activity of the zinc center.
Palladium-Catalysis: While often used as ligands, pyridine N-oxides can also be substrates in palladium-catalyzed reactions. For example, a palladium-catalyzed method for the deoxygenation of pyridine N-oxides has been developed, which proceeds via transfer oxidation of an amine. This reaction is highly chemoselective and tolerates a wide variety of functional groups.
The presence of the carboxyl group in this compound offers an additional coordination site, making it a potentially valuable bidentate or bridging ligand for various transition metals. This could lead to the formation of stable and catalytically active complexes for a range of transformations.
Biological and Medicinal Chemistry Research on 5 Carboxy 2 Methylpyridine 1 Oxide and Its Analogues
Structure-Activity Relationship (SAR) Studies of Pyridine (B92270) N-Oxides
The biological activity of pyridine N-oxide derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to understand how different substituents on the pyridine ring influence the compound's efficacy and selectivity.
The nature and position of substituents on the pyridine ring play a critical role in determining the biological activity of pyridine N-oxides. oup.comresearchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, which in turn affects its interaction with biological targets. researchgate.net Studies have shown that the presence of strong electron-withdrawing substituents on the pyridine ring can increase the electron affinity of the compound, enhancing its antifungal activity. researchgate.net Conversely, electron-donating groups can increase the electron density on the oxygen atom of the N-oxide, which may enhance the compound's ability to form complexes. researchgate.net
In the context of antiviral activity, particularly against HIV, the SAR of pyridine N-oxide derivatives is complex and not always straightforward. oup.com Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others exhibit a novel mechanism of action by interfering with HIV gene expression. oup.com The specific substitutions on the pyridine ring dictate which pathway is inhibited. oup.comoup.com For example, certain substitutions may favor interaction with the HIV-1 reverse transcriptase, while others may lead to inhibition of the NF-κB pathway, a key regulator of HIV gene expression. oup.comnih.gov
The potency and selectivity of pyridine N-oxide derivatives as inhibitors of enzymes like Factor Xa (FXa) are also highly dependent on their structure. The introduction of an N-oxide group has been shown to significantly increase the inhibitory activity and selectivity for FXa compared to their non-oxidized pyridine counterparts. nih.gov The N-oxide oxygen can form critical hydrogen bonds within the active site of the enzyme, leading to enhanced binding and inhibition. nih.gov
Table 1: Influence of Substituents on the Biological Activity of Pyridine N-Oxide Analogues
| Substituent | Position | Effect on Biological Activity | Reference |
| Electron-withdrawing groups | Varies | Increased antifungal activity | researchgate.net |
| Electron-donating groups | Varies | Enhanced complex formation ability | researchgate.net |
| Varies | Varies | Determines antiviral mechanism (NNRTI vs. gene expression inhibition) | oup.comoup.com |
| N-oxide group | - | Increased inhibitory activity and selectivity for FXa | nih.gov |
| Dihalogen-substituted phenyl | Varies | Increased activity against SARS-CoV | oup.com |
| Sulphide moiety | Varies | Increased activity against FIPV | oup.com |
Mechanisms of Biological Action of Pyridine N-Oxides
The diverse biological effects of pyridine N-oxides are a result of their ability to participate in various biochemical pathways. Their mechanisms of action can range from acting as prodrugs that require metabolic activation to influencing cellular signaling and acting as antioxidants.
Pyridine N-oxides can function as prodrugs, where they are metabolically converted to their active forms within the body. lmaleidykla.ltacs.org This activation often involves the enzymatic reduction of the N-oxide to the corresponding pyridine. lmaleidykla.ltacs.org This reduction can be carried out by various enzymes, including flavoenzymes such as ferredoxin-NADP+ oxidoreductase (FNR). lmaleidykla.ltresearchgate.net
The efficiency of this enzymatic reduction is related to the electron-accepting potency of the pyridine N-oxide derivative. lmaleidykla.lt Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the rate of reduction and the energy of the lowest unoccupied molecular orbital (ELUMO) of the compounds. lmaleidykla.ltresearchgate.net Pyridine N-oxides with lower ELUMO values are more readily reduced and can be more effective as prodrugs. lmaleidykla.lt This bioreductive activation is a key mechanism for the cytotoxicity of some pyridine N-oxide derivatives, particularly in hypoxic environments often found in tumors. acs.orgnih.gov Radiotherapy can also induce the reduction of N-oxides to activate prodrugs in tumor tissues. nih.gov
Certain pyridine N-oxide derivatives have been shown to exert their biological effects by modulating gene expression. oup.comnih.gov A notable example is their ability to interfere with the NF-κB signaling pathway. nih.gov NF-κB is a transcription factor that plays a crucial role in the expression of various genes involved in inflammation, immunity, and viral replication, including that of HIV. oup.comnih.gov Some pyridine N-oxides can inhibit the DNA binding of NF-κB, thereby suppressing the transcription of target genes. nih.gov This mechanism is distinct from direct enzyme inhibition and represents a novel mode of antiviral action for this class of compounds. oup.com
In addition to their effects on viral gene expression, some pyridine N-oxides can also impact bacterial processes such as biofilm formation. For example, 4-nitro-pyridine-N-oxide has been identified as a quorum-sensing inhibitor in Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. nih.gov By interfering with this signaling pathway, 4-nitro-pyridine-N-oxide can reduce bacterial adhesion and biofilm development. nih.gov
Pyridine N-oxides can also function as spin traps, which are molecules that react with short-lived free radicals to form more stable radical adducts that can be detected and identified using electron paramagnetic resonance (EPR) spectroscopy. rsc.orgwikipedia.org Reactive oxygen species (ROS) are highly reactive free radicals that can cause significant damage to biological molecules. Certain heterocyclic N-oxides have been investigated for their ability to trap these reactive species. nih.govnih.govacs.org
For instance, pyridazine (B1198779) N-oxides have been shown to be photoactivatable precursors of atomic oxygen, a reactive oxygen allotrope. nih.govacs.org Some pyridine N-oxide derivatives, like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (4-POBN), are effective spin traps for detecting radicals. nih.gov The ability to trap and detect ROS is crucial for understanding the mechanisms of oxidative stress and for developing potential antioxidant therapies. The interaction of hydroxyl radicals with α-pyridyl 1-oxide N-tert-butyl nitrone has also been studied to understand the pattern of radical addition. acs.org
Therapeutic Potential of Pyridine N-Oxide Derivatives
The diverse mechanisms of action of pyridine N-oxides translate into a broad range of potential therapeutic applications, particularly in the realm of antimicrobial agents.
Pyridine N-oxide derivatives have demonstrated significant activity against a wide spectrum of microbes, including bacteria, fungi, and viruses. researchgate.netrsc.orgnih.gov
Antibacterial Activity: Several pyridine N-oxide derivatives exhibit antibacterial properties. acs.orgrsc.org For example, 4-nitropyridine-N-oxide acts as a quorum-sensing inhibitor in Pseudomonas aeruginosa, thereby reducing biofilm formation. acs.orgnih.gov Other derivatives have shown activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov The synthesis of rare-earth complexes with pyridine nitrogen oxides has also yielded compounds with strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. rsc.org The proposed mechanism for some of these complexes involves promoting the exudation of intracellular substances. rsc.org
Antifungal Activity: The antifungal potential of pyridine N-oxide derivatives is also well-documented. researchgate.netmdpi.com The introduction of specific substituents on the pyridine ring can lead to potent antifungal agents. researchgate.netmdpi.com For example, certain pyridine-based chitosan (B1678972) derivatives have shown enhanced antifungal activity against various plant pathogenic fungi. mdpi.com The antifungal activity is often concentration-dependent and can be influenced by the position of the nitrogen atom on the pyridine ring. mdpi.com
Antiviral Activity: Pyridine N-oxides represent a unique class of antiviral compounds with multiple mechanisms of action. oup.comoup.comnih.gov They have shown inhibitory potential against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and coronaviruses like SARS-CoV and feline infectious peritonitis virus (FIPV). oup.comoup.com The antiviral activity and specificity depend on the substitution pattern of the pyridine N-oxide derivative. oup.com Some derivatives act as NNRTIs against HIV-1, while others inhibit viral replication at a post-integrational step by interfering with gene expression. oup.comnih.gov
Table 2: Antimicrobial Spectrum of Pyridine N-Oxide Derivatives
| Organism/Virus | Type | Active Pyridine N-Oxide Derivative(s) | Reference |
| Pseudomonas aeruginosa | Bacterium | 4-nitro-pyridine-N-oxide | acs.orgnih.gov |
| Staphylococcus aureus | Bacterium | Rare-earth complexes of pyridine nitrogen oxides, 9H-indeno[2,1-c]pyridazine N-oxides | rsc.orgnih.gov |
| Escherichia coli | Bacterium | Rare-earth complexes of pyridine nitrogen oxides | rsc.org |
| Plant pathogenic fungi | Fungus | Pyridine-based triple quaternized chitosan derivatives | mdpi.com |
| Human Immunodeficiency Virus (HIV) | Virus | Various substituted pyridine N-oxides | oup.comnih.gov |
| SARS-CoV | Virus | Dihalogen-substituted pyridine N-oxide derivatives | oup.com |
| Feline Infectious Peritonitis Virus (FIPV) | Virus | Pyridine N-oxide derivatives with a sulphide moiety | oup.com |
Antiprotozoal and Antimycobacterial Efficacy
The therapeutic potential of pyridine-N-oxide derivatives, including analogues of 5-Carboxy-2-methylpyridine 1-oxide, has been a subject of investigation in the fight against protozoal and mycobacterial infections. While direct studies on this compound are not extensively documented in publicly available research, the broader class of pyridine-containing compounds has shown promise.
Research into pyridyl analogues of the antiprotozoal drug pentamidine (B1679287) has revealed significant in vitro activity against several pathogenic protozoa. nih.gov A series of these analogues were synthesized and evaluated for their efficacy against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, Plasmodium falciparum, a primary cause of malaria, and Leishmania donovani, which leads to leishmaniasis. nih.gov The biological activity of these compounds was found to be highly dependent on the specific arrangement of cationic groups on the pyridine ring and the nature of the substituents on the amidine groups. nih.gov One particular diamidine analogue demonstrated superior in vitro activity against all three protozoa when compared to pentamidine. nih.gov Furthermore, an oral prodrug of this promising diamidine showed excellent efficacy in an acute mouse model of trypanosomiasis. nih.gov
In the realm of antimycobacterial research, various pyridine derivatives have been explored for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. While specific data for this compound is scarce, related structures have been synthesized and tested. For instance, a series of 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4, 5-dihydro-1H-pyrazole derivatives exhibited noteworthy in vitro activity against a strain of Mycobacterium tuberculosis and a human strain, M. tuberculosis H4.
The general strategy often involves the hybridization of the pyridine scaffold with other pharmacologically active moieties to enhance efficacy. This approach has led to the development of compounds with significant antimycobacterial potential, suggesting that the pyridine-N-oxide framework could serve as a valuable template for novel antitubercular agents.
Anticancer Research and Cell Line Specificity
Research on various pyridine derivatives has demonstrated their antiproliferative effects. For example, a novel imidazo[1,2-a]pyridine (B132010) derivative, when studied for its anti-inflammatory and anticancer properties, showed dose-dependent cytotoxic effects, reducing cell viability in both breast and ovarian cancer cell lines. nih.gov This suggests that the imidazo[1,2-a]pyridine scaffold, a related bicyclic system, possesses anticancer potential.
Furthermore, studies on other heterocyclic systems incorporating pyridine-like structures have shown significant cytotoxicity. A series of sulfonyl-α-L-amino acid derivatives were evaluated for their antiproliferative activity against several human cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), colon carcinoma (HCT116), and pancreatic carcinoma (PaCa2). ekb.eg Several of these compounds exhibited potent cytotoxic effects against these cell lines. ekb.eg For instance, certain derivatives were particularly effective against the HEPG2, MCF7, and PaCa2 cell lines, with IC50 values in the microgram per milliliter range. ekb.eg The selectivity of these compounds for cancer cells over normal cell lines, such as the skin fibroblast cell line (BJ1), was also noted, highlighting a potential therapeutic window. ekb.eg
The table below summarizes the cytotoxic activity of some pyridine-related analogues against various cancer cell lines, illustrating the potential for this class of compounds in oncology research.
| Compound Class | Cancer Cell Line | Activity Metric | Reported Value |
| Sulfonyl-α-L-amino acid derivatives | HEPG2 | IC50 | 51.9 µg/ml |
| Sulfonyl-α-L-amino acid derivatives | MCF7 | IC50 | 54.2 µg/ml |
| Sulfonyl-α-L-amino acid derivatives | PaCa2 | IC50 | 59.7 µg/ml |
| Imidazo[1,2-a]pyridine derivative | Breast Cancer Cells | Cytotoxicity | Dose-dependent |
| Imidazo[1,2-a]pyridine derivative | Ovarian Cancer Cells | Cytotoxicity | Dose-dependent |
These findings underscore the importance of the pyridine scaffold in the design of novel anticancer agents and suggest that this compound and its analogues warrant further investigation to determine their specific cytotoxic profiles and mechanisms of action against various cancer cell lines.
Other Emerging Pharmacological Applications (e.g., Antiallergy Agents, Superoxide (B77818) Scavenging)
Beyond antiprotozoal, antimycobacterial, and anticancer research, the chemical scaffold of this compound is part of a broader class of pyridine-N-oxides that have been explored for other pharmacological applications, including as antiallergy agents and for their potential to interact with reactive oxygen species like superoxide.
In the area of antiallergy research, pyridine derivatives have shown significant promise. A patent for pyridine derivatives and their use as anti-allergic agents highlights their potential for treating conditions such as asthma, pollen allergies, and atopic dermatitis. While these compounds are structurally distinct from this compound, this indicates the potential of the pyridine core in modulating allergic responses.
The ability of certain N-oxide compounds to interact with reactive oxygen species is another area of emerging interest. For instance, 5-carboxy-5-methyl-1-pyrroline N-oxide has been identified as a specific spin trap for the hydroxyl radical, demonstrating the potential for N-oxide containing carboxylic acids to play a role in mitigating oxidative stress. rsc.org While this compound is a pyrroline (B1223166) derivative, the presence of both the N-oxide and carboxyl functionalities is noteworthy. Studies on phenolic compounds have also demonstrated their superoxide radical scavenging activity, a property that is often attributed to their chemical structure. nih.gov Although direct evidence for the superoxide scavenging activity of this compound is not available, the electronic nature of the pyridine-N-oxide system suggests that it could participate in redox processes.
| Compound/Class | Pharmacological Application | Key Finding |
| Pyridine derivatives | Antiallergy | Potential for treating asthma, pollen allergies, atopic dermatitis. |
| 5-Carboxy-5-methyl-1-pyrroline N-oxide | Hydroxyl Radical Trapping | Specific spin trap for hydroxyl radicals. rsc.org |
| Phenolic Compounds | Superoxide Scavenging | Demonstrated O2- scavenging activity. nih.gov |
These emerging areas of research suggest that the pharmacological profile of this compound and its analogues may extend beyond their antimicrobial and anticancer potential, warranting further investigation into their effects on allergic responses and oxidative stress pathways.
Computational and Theoretical Investigations of 5 Carboxy 2 Methylpyridine 1 Oxide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of 5-Carboxy-2-methylpyridine 1-oxide. By solving approximations of the Schrödinger equation, these studies elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical properties.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of pyridine (B92270) N-oxides due to its balance of accuracy and computational cost. researchgate.netresearchgate.net Studies on substituted pyridine N-oxides reveal the significant influence of the N-oxide group and other substituents on the molecular geometry and the nature of the N→O bond. researchgate.net
The N→O bond in pyridine N-oxides is semipolar, and its characteristics are sensitive to the electronic effects of substituents on the pyridine ring. researchgate.net For this compound, the electron-withdrawing carboxylic acid (-COOH) group at the 5-position and the electron-donating methyl (-CH3) group at the 2-position have opposing effects. DFT calculations on various substituted pyridine N-oxides show that electron-withdrawing groups tend to shorten the N→O bond, while electron-donating groups lengthen it. researchgate.net
Different DFT functionals can yield slightly different geometric and energetic predictions. For instance, studies have employed functionals like B3LYP, B3PW91, and PBE0 with basis sets such as cc-pVTZ to calculate molecular parameters. researchgate.net The B3PW91 functional, in particular, has been noted for its accuracy in computing reliable heats of formation for pyridine N-oxide compounds. researchgate.net
Below is a table illustrating the effect of different substituents on the N→O bond length in pyridine N-oxide, as determined by various computational methods. This provides a basis for understanding the geometry of this compound.
| Compound | Method | r(N→O) (Å) | r(C-N) (Å) | ∠CNC (°) |
| Pyridine N-oxide (PyO) | GED nih.gov | 1.290 | 1.384 | 121.0 |
| MP2/cc-pVTZ | 1.256 | 1.378 | 117.5 | |
| B3LYP/cc-pVTZ | 1.274 | 1.367 | 117.9 | |
| 4-Methylpyridine N-oxide | X-ray sigmaaldrich.com | 1.333 | 1.352 | 120.9 |
| MP2/cc-pVTZ | 1.256 | 1.378 | 117.5 | |
| B3LYP/cc-pVTZ | 1.274 | 1.367 | 117.9 | |
| 4-Nitropyridine N-oxide | X-ray acs.org | 1.304 | 1.350 | 119.9 |
| MP2/cc-pVTZ | 1.254 | 1.382 | 118.2 | |
| B3LYP/cc-pVTZ | 1.261 | 1.374 | 118.8 |
Data sourced from a comparative computational study on substituted pyridine N-oxides. researchgate.net GED refers to Gas Electron Diffraction.
Frontier molecular orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
For substituted pyridine N-oxides, the nature of the substituents significantly modulates the energies of these frontier orbitals. researchgate.net
Electron-donating groups (like the -CH3 group in this compound) raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack.
Electron-withdrawing groups (like the -COOH group) lower the energy of both the HOMO and, more significantly, the LUMO. This lowering of the LUMO makes the molecule a better electron acceptor and more susceptible to nucleophilic attack. researchgate.net
In this compound, the interplay of the donating methyl group and the withdrawing carboxyl group will determine the precise energies of the HOMO and LUMO. Computational studies show a clear trend where electron-withdrawing ability correlates with increased electron affinity and ionization potential. researchgate.net
The following table summarizes the calculated trends in HOMO-LUMO energies for representative substituted pyridine N-oxides.
| Compound | Substituent Nature | HOMO Energy Trend | LUMO Energy Trend | IP/EA Trend |
| 4-Aminopyridine N-oxide | Strong Donor | Highest | Highest | Decrease in IP |
| 4-Methylpyridine N-oxide | Donor | High | High | Decrease in IP |
| Pyridine N-oxide | Unsubstituted | Baseline | Baseline | Baseline |
| 4-Chloropyridine N-oxide | Weak Withdrawing | Lower | Lower | Slight Increase in IP/EA |
| 4-Nitropyridine N-oxide | Strong Withdrawing | Lowest | Lowest | Significant Increase in IP/EA |
This table illustrates the general trends described in computational studies. researchgate.net
Molecular Electrostatic Potential (ESP) maps are visual representations of the charge distribution in a molecule. They are invaluable for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. nih.govyoutube.com Green areas are relatively neutral. researchgate.netresearchgate.net
For pyridine N-oxides, the most prominent feature on an ESP map is the large negative potential around the N-oxide oxygen atom, reflecting its high electron density and Lewis basicity. nih.gov This makes the oxygen a primary site for protonation and coordination to Lewis acids. nih.govscripps.edu
The substituents on the pyridine ring further modulate this charge distribution. An electron-donating group like the methyl group at the 2-position will increase the electron density on the ring, particularly at the ortho and para positions relative to it. Conversely, the electron-withdrawing carboxyl group at the 5-position will decrease electron density on the ring. The resulting ESP map for this compound would show a complex landscape, with the oxygen atom being the most negative site, and the potential across the aromatic ring being finely tuned by the electronic push of the methyl group and pull of the carboxyl group. This detailed charge map is essential for predicting regioselectivity in chemical reactions. nih.gov
Mechanistic Probing Through Computational Chemistry
Beyond static properties, computational chemistry is instrumental in mapping the dynamic processes of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states and the elucidation of complete reaction pathways.
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. Computational methods can locate and characterize these fleeting structures.
For reactions involving pyridine N-oxides, computational studies have successfully characterized transition states for various transformations. For example, in a photoredox-catalyzed difunctionalization of α-olefins, the rate-determining step was identified as a nucleophilic substitution on an N-alkoxypyridinium intermediate. The calculated free energy barrier for this TS was 24.3 kcal/mol, which is consistent with the experimental reaction conditions. acs.org In other cases, such as asymmetric allylation reactions catalyzed by chiral pyridine N-oxide derivatives, transition state models are proposed to explain the observed enantioselectivity, often invoking specific geometric arrangements and non-covalent interactions like π–π stacking. mdpi.com The reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) is believed to proceed through a transition state where proton transfer from the carboxylic acid to the diazomethane (B1218177) is the rate-determining step. rsc.org
Computational chemistry allows researchers to map out entire reaction mechanisms, comparing the energetics of different possible pathways to determine the most likely route. This involves calculating the energies of reactants, intermediates, transition states, and products.
For instance, computational studies have been used to support a plausible mechanism for the photoredox/pyridine N-oxide catalyzed difunctionalization of olefins. The proposed pathway involves a series of interwoven radical and polar steps, including the generation of a pyridine N-oxy radical, a Giese-type radical addition, and a final nucleophilic substitution, with the energetics of each step calculated to support the proposed sequence. acs.org Similarly, the mechanism for a Minisci-type alkylation using pyridine N-oxides as hydrogen atom transfer (HAT) reagents was investigated computationally. The proposed pathway begins with the formation of an electron-donor-acceptor (EDA) complex between the N-oxide and a protonated heteroarene, followed by light-induced electron transfer and subsequent hydrogen abstraction steps. semanticscholar.org These studies demonstrate the power of computational methods to provide a step-by-step understanding of complex reaction mechanisms involving the pyridine N-oxide scaffold. researchgate.net
In Silico Approaches to Ligand Binding and Molecular Interactions
In the absence of direct experimental data from techniques like X-ray crystallography or NMR spectroscopy for the binding of this compound to biological targets, in silico methods provide a powerful alternative for predicting and analyzing its molecular interactions. Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are instrumental in elucidating the potential binding modes, affinities, and key interactions that govern the compound's biological activity. These theoretical investigations offer valuable insights at the molecular level, guiding further experimental studies and the rational design of more potent and selective analogs.
The unique electronic and structural features of the pyridine N-oxide moiety, combined with the carboxylic acid and methyl substituents, dictate the nature of its interactions with protein targets. The N-oxide group is highly polar and a strong hydrogen bond acceptor, a property that is critical in many biological contexts. nih.govacs.org Aromatic N-oxides, such as this compound, are characterized by a slightly shorter and more stable N+–O– bond compared to aliphatic amine oxides, with a significant dipole moment. nih.gov These characteristics are fundamental to its potential interactions within a protein's binding pocket.
While specific docking studies on this compound are not extensively reported in the literature, the principles of its interaction can be inferred from studies on analogous compounds. For instance, the pyridine N-oxide core has been successfully employed in the design of inhibitors for various enzymes, where the N-oxide oxygen plays a crucial role in forming hydrogen bonds with the protein backbone or key amino acid residues. nih.govacs.org In the case of factor XIa, a blood coagulation protease, a pyridine-N-oxide derivative was shown to interact favorably with the oxyanion binding site, highlighting the importance of this functional group in molecular recognition. nih.gov
Computational studies on related pyridine carboxylic acids further underscore the potential interaction patterns. For example, a study on 2-chloro-6-methoxypyridine-4-carboxylic acid revealed its potential to form stable dimers through intermolecular hydrogen bonds involving the carboxylic acid group. tandfonline.com This propensity for hydrogen bonding is a key determinant in its interaction with biological macromolecules. The study also employed molecular docking to predict the binding of this molecule against various protein targets, demonstrating its potential inhibitory activity. tandfonline.com Such studies suggest that the carboxylic acid group of this compound would be a primary site for forming strong hydrogen bonds with receptor sites, while the pyridine N-oxide would provide an additional, highly polar interaction point.
The table below summarizes key computational parameters for pyridine N-oxide and related derivatives, which can be used to infer the properties of this compound.
| Property | Pyridine | Pyridine N-oxide | Trimethylamine N-oxide | Reference |
| Dipole Moment (D) | 2.03 | 4.37 | 5.02 | nih.govscripps.edu |
| pKa | 5.2 | 0.79 | 4-5 | nih.govscripps.edu |
| N-O Bond Dissociation Enthalpy (kcal/mol) | - | ~10-14 kcal/mol greater than TMAO | - | nih.gov |
This table presents data for parent compounds to illustrate the electronic properties of the pyridine N-oxide moiety.
Furthermore, QSAR studies, while not specifically available for this compound, are a valuable tool in medicinal chemistry to correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to understand the influence of the substituents on the pyridine ring on binding affinity. The electronic effects of the N-oxide, the hydrogen bonding capacity of the carboxyl group, and the steric influence of the methyl group would be key descriptors in such a model.
Supramolecular Chemistry and Advanced Materials Applications of 5 Carboxy 2 Methylpyridine 1 Oxide
Host-Guest Chemistry Involving Pyridine (B92270) N-Oxide Derivatives
Host-guest chemistry, a cornerstone of supramolecular science, relies on molecular recognition and non-covalent interactions between a larger host molecule and a smaller guest. Pyridine N-oxide derivatives have emerged as versatile guests and components of host systems due to their distinct binding properties. rsc.orgnih.gov
The pyridine N-oxide unit can be effectively incorporated into macrocyclic polyethers and other host structures to create specific binding sites for cations and neutral molecules. osti.gov The oxygen atom of the N-oxide group acts as a potent hydrogen bond acceptor and a coordination site for metal ions. This capability has been harnessed to design host molecules that can selectively bind various guest species. osti.gov
A notable example is the synthesis of a rotaxane—a mechanically interlocked molecular architecture—that incorporates a pyridine N-oxide unit as part of the "thread" component. This was achieved using an isophthalamide (B1672271) macrocycle as the "wheel," where supplementary amide hydrogen bonds, in addition to interactions with the N-oxide, stabilize the assembly without the need for an additional ionic template. rsc.org The successful formation of such interlocked structures is highly dependent on the precise structural complementarity between the pyridine N-oxide guest and the macrocyclic host. rsc.org
The binding behavior of pyridine N-oxide derivatives in supramolecular systems is governed by a combination of electronic and structural factors.
Hydrogen Bonding and Polarity : The N+–O– bond is highly polar and the oxygen atom is a strong hydrogen bond acceptor. acs.orgscripps.edu This allows for potent interactions with hydrogen bond donors on host molecules, such as amides or hydroxyl groups, which is a primary driver for complex formation. rsc.org This zwitterionic character also enhances water solubility, a useful property for biological applications. rsc.org
Electronic Effects : The binding affinity can be tuned by altering the electronic properties of the pyridine ring. The presence of electron-donating groups on the pyridine N-oxide guest enhances the basicity and hydrogen bond accepting ability of the oxygen atom. Conversely, electron-withdrawing groups can diminish these properties. nih.gov This principle was demonstrated in the formation of silver(I) metallogels, where gelation occurred selectively with pyridine N-oxides featuring electron-donating groups, which could better coordinate with the silver(I) ions. nih.gov
Coordination Geometry : In assemblies involving metal ions, the pyridine N-oxide acts as a ligand. wikipedia.org The geometry of the resulting coordination complex is a critical factor. Studies of pyridine N-oxide-silver(I) trifluoroacetate (B77799) complexes revealed a strong preference for specific structural motifs, which dictates the formation of larger assemblies like gels. nih.gov The N-O functionality is crucial in this process, as demonstrated by the fact that analogous pyridine-silver(I) complexes lacking the N-oxide group failed to form gels. nih.gov
Single-Electron Chemistry : Beyond simple electrostatics, the ability of pyridine N-oxides to engage in single-electron transfer can influence interactions. Under photocatalytic conditions, pyridine N-oxides can form cation radicals, which can participate in novel bonding and reaction pathways, adding another layer of control over supramolecular assembly and reactivity. digitellinc.com
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of "5-Carboxy-2-methylpyridine 1-oxide," possessing both a carboxylate group and a pyridine N-oxide unit, makes it an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). bldpharm.com These materials are crystalline solids built from metal ions or clusters linked together by organic ligands, creating porous or dense multidimensional networks with applications in gas storage, catalysis, and sensing. nih.gov
While direct structural reports for "this compound" in MOFs are noted by suppliers, extensive research on a closely related flexible ligand, 5-carboxy-1-(4′-carboxybenzyl)-2-oxidopyridinium (H₂L), highlights the potential of this class of compounds. bldpharm.comrsc.org Hydrothermal synthesis using H₂L and various metal salts (Zn, Co, Cd, Pb) in the presence of ancillary N-donor ligands has yielded a diverse array of coordination polymers with unique structures and properties. rsc.org
These studies demonstrate that the pyridine N-oxide and carboxylate groups effectively coordinate to metal centers, leading to the formation of structures ranging from 1D chains and 2D layers to complex 3D frameworks. The final topology is influenced by the choice of metal ion and the geometry of the ancillary ligands. rsc.org
| Compound | Metal Ion | Ancillary Ligand | Structural Dimensionality | Resulting Topology/Feature |
|---|---|---|---|---|
| [Zn(L)(biim-4)]·3H₂O | Zn(II) | biim-4 | 2D | Interdigitated double layer |
| [Co(L)(biim-4)₀.₅] | Co(II) | biim-4 | 3D | 6-connected framework |
| [Zn(L)(btpy)]·1.75H₂O·0.25EtOH | Zn(II) | btpy | 1D | Chain extended to 2D supramolecular layer by H-bonds |
| [Co(L)(btpy)] | Co(II) | btpy | 1D | Isomorphous to the Zn(II) compound |
| [Cd(L)(phen)(H₂O)]·H₂O | Cd(II) | phen | 0D | Dimeric molecule extended to 2D supramolecular layer |
| [Cd₃(L)₂(OH)₂(btb)(H₂O)₂] | Cd(II) | btb | 2D | Layered structure |
| [Pb(L)(H₂O)₀.₅] | Pb(II) | None | Not specified | Not specified |
Development of Advanced Functional Materials Incorporating Pyridine N-Oxide Scaffolds
The pyridine N-oxide scaffold is a versatile platform for creating advanced functional materials, leveraging its unique properties for applications in biomedicine and optoelectronics. acs.orgrsc.org
The incorporation of N-oxide functionalities into polymers has led to the development of sophisticated biomaterials with enhanced performance and compatibility. acs.org Polymeric N-oxides are noted for their excellent blood compatibility, non-immunogenic nature, and ability to resist microbial adhesion, often described as "stealth materials" that can evade the body's immune response. acs.org
These properties are exploited in several biomedical areas:
Drug Delivery : Micelles formed from copolymers containing polymeric N-oxides have been shown to effectively penetrate mucus layers, enabling the oral delivery of challenging drugs like paclitaxel. acs.org These N-oxide-based systems demonstrated superior antitumor activity compared to the drug alone. acs.org
Nitric Oxide (NO) Releasing Materials : Polymers functionalized with N-oxide-related structures like diazeniumdiolates can be designed to release nitric oxide, a key biological signaling molecule. nih.gov These materials are developed as coatings for medical devices to prevent blood clotting (thrombosis) and bacterial infections. nih.govnih.gov The release kinetics of NO can be finely tuned by modulating the polymer composition. nih.gov
Biocompatible Coatings : The "stealth" properties of polymeric N-oxides make them ideal for creating coatings on biomedical devices that come into contact with blood. acs.org These coatings can reduce platelet adhesion and vascular smooth muscle cell proliferation, critical factors in preventing device failure. nih.gov
| Polymer System Type | Key Feature | Biomedical Application | Reference |
|---|---|---|---|
| Polymeric N-oxide/ε-caprolactone copolymer micelles | Mucus penetration | Oral drug delivery (e.g., Paclitaxel) | acs.org |
| Polyurethane with diazeniumdiolate donors | Controlled Nitric Oxide (NO) release | Anti-thrombotic and antibacterial coatings | nih.govnih.gov |
| Oligomeric N-oxides | "Stealth" properties, non-immunogenic | Drug conjugation, surface engineering for biocompatibility | acs.org |
| Polymer-immobilized heparin with NO-releasing layer | Anti-coagulant and NO release | Blood-compatible coatings for medical devices | nih.gov |
The pyridine N-oxide scaffold is a powerful component in the design of luminescent materials due to its ability to modulate electronic transitions. rsc.org The N-O bond can act as a "fluorescence switch" and its strong dipole moment facilitates intramolecular charge transfer (ICT), a process fundamental to many fluorescent probes. rsc.orgresearchgate.net
Fluorescent Probes and Bioimaging : Water-soluble fluorescent derivatives of pyridine N-oxides have been synthesized for bioimaging. rsc.org For example, a triphenylamine-substituted pyridine N-oxide was shown to selectively localize within lipid droplets in cells, demonstrating its utility as a specific cellular probe. rsc.orgresearchgate.net The zwitterionic nature of the N-oxide enhances water solubility and biocompatibility for these applications. rsc.org In some designs, the N-O bond cleavage under specific biological conditions (like hypoxia) can trigger a "turn-on" fluorescence response, allowing for selective detection of disease states. rsc.org
Lanthanide-Based Luminescence : Pyridine N-oxide derivatives are effective ligands for sensitizing the luminescence of lanthanide ions (e.g., Tb³⁺, Eu³⁺). nih.gov In these complexes, the organic ligand absorbs light energy and efficiently transfers it to the metal ion, which then emits light at its characteristic wavelength. A ligand based on N,N'-di(pyridine N-oxide-2-yl)pyridine-2,6-dicarboxamide was shown to be particularly effective at sensitizing terbium(III) emission. nih.gov Such materials are promising for applications in light-converting molecular devices. researchgate.net
Solid-State Emitters : Complexes of pyridine N-oxide derivatives with boron trifluoride (BF₂) have been synthesized, yielding fluorophores that are fluorescent in both solution and the solid state. researchgate.net These materials are often stable to oxygen, water, and heat, making them robust candidates for use in organic functional materials and molecular devices. researchgate.net The photoluminescent properties of coordination polymers based on pyridine N-oxide ligands further underscore their potential in this area. rsc.org
| Material Type | Key Feature / Mechanism | Potential Application | Reference |
|---|---|---|---|
| Triphenylamine-substituted pyridine N-oxide | Intramolecular Charge Transfer (ICT) | Selective bioimaging of lipid droplets | rsc.orgresearchgate.net |
| Lanthanide complexes with pyridine N-oxide dicarboxamide ligand | Energy transfer to lanthanide ion (Tb³⁺, Eu³⁺) | Light conversion molecular devices | nih.gov |
| Pyridine N-Oxide-BF₂CF₃ complexes | Stable solid-state fluorescence | Organic functional materials | researchgate.net |
| Coordination polymers with pyridine N-oxide ligands | Photoluminescence | Luminescent materials, sensors | rsc.org |
| Naphthalimide-based aliphatic amine-N-oxides | "Turn-on" fluorescence under hypoxia | Biomarkers for hypoxic tumor cells | rsc.org |
Advanced Analytical and Spectroscopic Characterization Techniques in 5 Carboxy 2 Methylpyridine 1 Oxide Research
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of 5-Carboxy-2-methylpyridine 1-oxide. The vibrational modes of the molecule are sensitive to the electronic environment and the masses of the constituent atoms.
The analysis of this compound builds upon the well-documented spectra of 2-methylpyridine (B31789) 1-oxide. nih.gov The introduction of a carboxylic acid group at the 5-position of the pyridine (B92270) ring introduces characteristic vibrations and influences the existing modes of the parent molecule.
Key Vibrational Modes for this compound:
N-O Stretching: The N-oxide group is characterized by a strong stretching vibration, typically observed in the 1200-1300 cm⁻¹ region. For 2-methylpyridine 1-oxide, this band is found around 1243 cm⁻¹. In this compound, the electronic effect of the carboxyl group might slightly shift this frequency.
C=O Stretching: The carboxyl group will introduce a very strong and characteristic C=O stretching band, expected in the range of 1700-1730 cm⁻¹ for the non-ionized acid, which may be broadened by hydrogen bonding.
O-H Stretching: A broad O-H stretching band from the carboxylic acid is anticipated in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. This broadness is a hallmark of the hydrogen-bonded dimeric structures common for carboxylic acids in the solid state.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. These bands are expected to be present in the spectra of this compound, with their positions potentially altered by the substituent effects.
C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl group (CH₃) will show symmetric and asymmetric stretching modes around 2870 and 2980 cm⁻¹, respectively. researchgate.net
Carboxylate Vibrations: If the compound exists in its zwitterionic form or as a salt, the carboxylate group (COO⁻) will exhibit characteristic asymmetric and symmetric stretching vibrations around 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively.
A detailed experimental and theoretical study on 2-methylpyridine 1-oxide provides a solid foundation for these assignments. nih.gov
Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
|---|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | Weak | Characteristic of hydrogen-bonded dimers. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak | Strong | |
| C-H Stretch (Methyl) | 2850-3000 | Medium | Medium | Asymmetric and symmetric stretches. |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Very Strong | Medium | A key functional group indicator. |
| Ring C=C, C=N Stretches | 1400-1650 | Strong to Medium | Strong to Medium | Multiple bands expected. |
| N-O Stretch | 1200-1300 | Strong | Medium | Characteristic of the N-oxide moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the NMR spectra can be predicted based on the known data for 2-methylpyridine 1-oxide and the established effects of a carboxylic acid substituent on a pyridine ring. rsc.orgnih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring.
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the C2 position. In 2-methylpyridine 1-oxide (in CDCl₃), this signal appears at approximately 2.53 ppm. rsc.org A similar shift is expected for the title compound.
Aromatic Protons: The pyridine ring of this compound has three aromatic protons at positions 3, 4, and 6. Their chemical shifts will be influenced by the electron-donating methyl group, the electron-withdrawing N-oxide group, and the strongly electron-withdrawing carboxyl group. The proton at C6, being adjacent to the N-oxide, is expected to be the most deshielded and appear at the lowest field. The relative positions of the H3 and H4 protons will depend on the combined electronic effects.
Carboxyl Proton (-COOH): A broad singlet for the acidic proton, which is highly dependent on concentration and solvent, typically appearing at a very downfield shift (>10 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide signals for each of the seven carbon atoms in the molecule.
Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear at a high field (upfield), around 17-20 ppm, similar to the 17.3 ppm shift observed for 2-methylpyridine 1-oxide. rsc.org
Pyridine Ring Carbons: The chemical shifts of the five aromatic carbons will be spread over a range. The carbon attached to the N-oxide (C2) and the carbon attached to the carboxyl group (C5) will be significantly affected. The N-oxide group generally shields the ortho and para carbons and deshields the meta carbons. The carboxyl group is electron-withdrawing and will deshield the carbon it is attached to (C5).
Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear at a low field (downfield), typically in the range of 160-180 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| -CH₃ | ~2.5 | ~17-20 | Singlet in ¹H NMR. |
| H-3 / C-3 | 7.0-8.0 | ~125-135 | |
| H-4 / C-4 | 7.0-8.5 | ~125-140 | |
| C-5 | - | ~130-145 | Carbon attached to the carboxyl group. |
| H-6 / C-6 | 8.0-9.0 | ~140-150 | H-6 is adjacent to the N-oxide. |
| C-2 | - | ~145-155 | Carbon attached to both methyl and N-oxide groups. |
Mass Spectrometry (ESI-MS, LC-MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for analyzing polar molecules like this compound.
In ESI-MS, the compound is expected to be readily ionized, primarily forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry would allow for the precise determination of the molecular formula (C₇H₇NO₃).
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. For pyridine N-oxides, characteristic fragmentation pathways include:
Loss of an oxygen atom ([M+H-16]⁺): This is a common fragmentation for N-oxides. researchgate.net
Loss of a hydroxyl radical ([M+H-17]⁺): This is particularly prominent in 2-substituted pyridine N-oxides. researchgate.net
Loss of water ([M+H-18]⁺): This can occur from the carboxylic acid group.
Loss of CO₂ ([M+H-44]⁺): Decarboxylation is a characteristic fragmentation of carboxylic acids.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity of this compound and for studying its presence in complex mixtures.
Table 3: Expected Mass Spectrometric Data for this compound
| Ion | Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 154.0499 | Protonated molecule |
| [M-H]⁻ | 152.0353 | Deprotonated molecule |
| [M+H-O]⁺ | 138.0550 | Loss of oxygen from N-oxide |
| [M+H-OH]⁺ | 137.0471 | Loss of hydroxyl radical |
| [M+H-H₂O]⁺ | 136.0420 | Loss of water |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxyl group relative to the ring.
Intermolecular Interactions: The presence of hydrogen bonding is highly likely. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The N-oxide group is also a strong hydrogen bond acceptor. These interactions will dictate the crystal packing arrangement, potentially leading to the formation of dimers, chains, or more complex three-dimensional networks.
Zwitterionic Form: X-ray crystallography can definitively determine if the compound exists in a neutral form or as a zwitterion (with a protonated N-oxide and a deprotonated carboxylate) in the solid state.
The crystal structure of an isomer, 3-carboxy-5-methylpyridin-1-ium-2-carboxylate, reveals a zwitterionic form and extensive hydrogen bonding, highlighting the structural possibilities for this class of compounds.
UV-Vis Spectroscopy and Photophysical Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic pyridine N-oxide system.
The parent 2-methylpyridine 1-oxide exhibits absorption bands that can be compared to those expected for the title compound. nih.gov The addition of the carboxylic acid group, an auxochrome, is likely to cause a shift in the absorption maxima (λ_max).
π → π Transitions:* These are typically high-energy transitions and result in strong absorption bands, usually in the shorter wavelength UV region.
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the N-oxide or carboxyl group) to an anti-bonding π* orbital. They result in weaker absorption bands at longer wavelengths.
Photophysical studies, such as fluorescence spectroscopy, could also be employed to investigate the emission properties of the molecule upon excitation, providing insights into its excited state dynamics. The presence of different functional groups allows for the possibility of interesting photophysical behavior, including intramolecular charge transfer.
Table 4: Expected UV-Vis Absorption Data for this compound in a Polar Solvent
| Transition Type | Expected λ_max Range (nm) | Relative Intensity (ε) | Notes |
|---|---|---|---|
| π → π* | 220-280 | High | Associated with the aromatic system. |
Emerging Research Directions and Future Perspectives for 5 Carboxy 2 Methylpyridine 1 Oxide
Integration with Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. globalresearchonline.net The synthesis of pyridine (B92270) derivatives is an area where these principles are being actively applied. nih.gov Future research on 5-Carboxy-2-methylpyridine 1-oxide is expected to focus on developing more sustainable and environmentally benign synthetic routes.
Current research in the broader field of pyridine synthesis highlights several promising green approaches that could be adapted for this compound. These include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives. nih.gov
Use of Ionic Liquids: Ionic liquids are being explored as environmentally friendly solvents and catalysts for the C2-functionalization of pyridine-1-oxides, offering advantages such as simple work-up and cost-effectiveness. niscpr.res.in
Catalyst and Solvent-Free Conditions: One-pot, multi-component reactions under catalyst and solvent-free conditions represent a highly desirable green chemistry approach that has been successfully applied to other pyridine systems. nih.gov
Biocatalysis: The use of enzymes, such as a lipase-glucose oxidase system, for the green oxidation of N-heteroaromatic amines presents a sustainable alternative to traditional chemical oxidants. rsc.org
The development of a green synthesis for a zinc pyridine-2,6-dicarboxylate (B1240393) complex using a room-temperature solid-state reaction demonstrates the feasibility of applying these principles to related compounds. Future work will likely involve adapting these and other green methodologies to the specific synthesis of this compound, aiming for a process that is not only efficient but also aligns with the principles of sustainability.
Novel Catalytic Transformations and Methodologies
Pyridine N-oxides are recognized as highly versatile synthetic intermediates, exhibiting enhanced reactivity towards both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.orgarkat-usa.org This reactivity opens up a vast landscape for novel catalytic transformations and the development of new synthetic methodologies. Future research will undoubtedly explore the application of modern catalytic strategies to this compound to generate a diverse array of functionalized derivatives.
Recent reviews on pyridine N-oxide chemistry highlight several areas of intense research that are pertinent to the future of this compound: arkat-usa.orgresearchgate.net
C-H Functionalization: Direct C-H activation and functionalization of pyridine N-oxides is a rapidly evolving field, offering atom-economical routes to substituted pyridines. rsc.orgresearchgate.net This includes arylation, acylation, alkylation, and alkenylation reactions, often catalyzed by transition metals. semanticscholar.orgresearchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been extensively used for the synthesis of substituted pyridines from pyridine N-oxides. semanticscholar.org
Metal-Free Transformations: There is a growing interest in developing metal-free catalytic systems for the functionalization of pyridine N-oxides, which aligns with the principles of green chemistry. researchgate.net
A notable example of a novel transformation is the three-component synthesis of pyridylacetic acid derivatives, where pyridine-N-oxides are activated and subsequently react with Meldrum's acids and various nucleophiles. nih.gov This type of multi-component reaction, capitalizing on the unique reactivity of the N-oxide, could be a fruitful avenue of exploration for this compound. The ability to selectively introduce a wide range of functional groups onto the pyridine ring, facilitated by the N-oxide moiety, will be a key driver of future synthetic innovations. semanticscholar.org
Development of Next-Generation Therapeutic Agents with Enhanced Efficacy and Reduced Toxicity
Heterocyclic N-oxides represent an emerging and important class of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties. nih.gov The N-oxide functional group can significantly influence a molecule's physicochemical properties, such as solubility and membrane permeability, and can be critical for its biomedical applications. acs.org The structure of this compound, with its potential for diverse chemical modifications, makes it an attractive scaffold for the development of next-generation therapeutic agents.
Recent research has demonstrated the potential of pyridine N-oxide-based compounds in various therapeutic areas. For instance, pyridine N-oxide-based Factor XIa inhibitors have been discovered with good oral bioavailability, highlighting the role of the N-oxide in drug design. acs.org Furthermore, the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has yielded compounds with promising antibacterial activity. nih.gov
Future research in this area will likely focus on:
Lead Optimization: Utilizing this compound as a starting point for the synthesis of compound libraries and subsequent structure-activity relationship (SAR) studies to identify potent and selective drug candidates.
Prodrug Strategies: The N-oxide functionality can be exploited in prodrug design, where the compound is converted to its active form in vivo. acs.org
Targeted Drug Delivery: The carboxylic acid group provides a convenient handle for conjugation to targeting moieties or for incorporation into drug delivery systems.
The development of novel pyridine derivatives with anti-inflammatory or other biological activities is an ongoing area of research. globalresearchonline.netnih.gov By leveraging the unique properties of the N-oxide and the potential for functionalization, this compound could serve as a valuable building block in the quest for more effective and less toxic medicines.
Applications in Advanced Functional Materials and Nanotechnology
The unique electronic and structural properties of pyridine N-oxides make them intriguing candidates for the development of advanced functional materials and for applications in nanotechnology. acs.orgnih.gov The ability of the N-oxide group to act as a Lewis base and participate in coordination chemistry, coupled with the potential for π-stacking interactions of the aromatic ring, opens up possibilities for creating novel materials with tailored properties. nih.gov
A promising research direction is the synthesis of fluorescent materials. For example, pyridine N-oxide-BF₂CF₃ complexes have been synthesized and shown to exhibit fluorescence in both solution and the solid state. nih.govresearchgate.net By modifying the pyridine N-oxide scaffold, the fluorescence properties can be tuned, suggesting that derivatives of this compound could be explored for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
In the realm of nanotechnology, the carboxylic acid group of this compound provides a key feature for surface functionalization of nanoparticles. Metal oxide nanoparticles, for instance, are being extensively investigated for biomedical applications, and surface modification is crucial for their biocompatibility and targeting capabilities. mdpi.com The synthesis of zinc pyridine-2,6-dicarboxylate complexes to produce nano-ZnO particles illustrates a direct link between pyridine carboxylic acids and nanomaterial fabrication.
Future research is anticipated in the following areas:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the carboxylate and N-oxide groups to coordinate with metal ions could be exploited to construct novel coordination polymers and MOFs with interesting catalytic, sorption, or photoluminescent properties.
Self-Assembled Monolayers: The functional groups on this compound could be used to create self-assembled monolayers on various substrates, enabling the tuning of surface properties for applications in electronics or biosensors.
Hybrid Materials: The incorporation of this compound or its derivatives into polymeric or inorganic matrices could lead to the development of new hybrid materials with enhanced thermal, mechanical, or optical properties.
Multidisciplinary Approaches and Interdisciplinary Collaborations in Chemical Biology and Materials Science
The multifaceted potential of this compound, spanning from medicinal chemistry to materials science, underscores the importance of multidisciplinary approaches and interdisciplinary collaborations. vanderbilt.eduvanderbilt.edu The complex challenges in modern science often require the integration of expertise from various fields to achieve significant breakthroughs.
Chemical Biology: The exploration of the therapeutic potential of this compound and its derivatives will necessitate close collaboration between synthetic chemists, biochemists, and pharmacologists. Understanding the interactions of these compounds with biological targets, their metabolic pathways, and their mechanisms of action are key aspects that can only be fully addressed through a concerted interdisciplinary effort. For example, the study of 5-carboxy-5-methyl-1-pyrroline N-oxide as a spin trap for the hydroxyl radical highlights the intersection of chemistry and biology in developing tools for studying biological processes. rsc.org
Materials Science: The development of advanced functional materials based on this compound will benefit from collaborations between chemists, physicists, and materials engineers. vanderbilt.edu Designing and fabricating materials with specific optical, electronic, or mechanical properties requires a deep understanding of both the molecular-level chemistry and the macroscopic material characteristics.
Future progress in unlocking the full potential of this compound will likely emerge from research environments that foster such collaborations. The establishment of interdisciplinary research programs and centers is a testament to the recognition that the most exciting scientific discoveries often occur at the boundaries of traditional disciplines. vanderbilt.edu
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Carboxy-2-methylpyridine 1-oxide?
The synthesis of pyridine N-oxide derivatives typically involves oxidation of the parent pyridine compound. For example, 5-methoxy-2-methylpyridine can be oxidized using potassium permanganate (KMnO₄) in aqueous solution under vigorous stirring at 90–95°C, yielding carboxylic acid derivatives after acidification (e.g., 47% yield for 5-methoxypyridine-2-carboxylic acid) . For this compound, similar oxidation conditions may apply, but the presence of the carboxy group may necessitate pH adjustments or protective group strategies to avoid side reactions. Elemental analysis (C, H, N) and NMR spectroscopy (e.g., pyridine proton signals at 7.4–8.3 ppm) are critical for verifying purity and structure .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Key characterization techniques include:
- NMR spectroscopy : Proton signals for pyridine rings typically appear in the 7.0–9.0 ppm range, with carboxy protons as broad peaks near 9–10 ppm .
- Elemental analysis : Percentages of C, H, and N should align with calculated values (e.g., C₇H₇NO₃: C 54.92%, H 4.57%, N 9.15%) .
- FT-IR and UV-Vis : To confirm functional groups like N-oxide and carboxy moieties. Computational methods (e.g., DFT) can supplement experimental data by predicting electronic transitions and vibrational modes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis or spectroscopic data for this compound?
Discrepancies in elemental analysis (e.g., C 54.61% observed vs. 54.92% calculated) may arise from incomplete purification or hygroscopicity. To address this:
- Recrystallization : Use solvents like methanol/water mixtures to improve purity.
- Complementary techniques : Combine NMR with mass spectrometry (HRMS) for molecular weight confirmation.
- Reproducibility : Document reaction conditions rigorously (e.g., temperature, stirring time) to minimize variability .
Q. What computational strategies are suitable for studying the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) can model the compound’s electronic properties, such as:
- HOMO-LUMO gaps : To predict redox behavior and nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) analysis : To assess charge distribution and resonance stabilization in the N-oxide group.
- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments .
Q. How does the N-oxide moiety influence the compound’s stability and reactivity in biological or catalytic applications?
The N-oxide group enhances solubility in polar solvents and may participate in hydrogen bonding or metal coordination. However, it can also decompose under strong acidic/basic conditions or prolonged UV exposure. Stability testing should include:
- pH-dependent degradation studies : Monitor via HPLC or UV-Vis.
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- Catalytic screening : Test in reactions like oxidation or coupling, comparing activity with non-oxide analogs .
Methodological Considerations
Q. What protocols ensure safe handling and storage of pyridine N-oxide derivatives?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation.
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Waste disposal : Follow institutional guidelines for organic peroxides, as some N-oxide derivatives may form hazardous byproducts .
Q. How can researchers validate the reproducibility of synthetic procedures for this compound?
- Detailed documentation : Report exact molar ratios, temperature gradients, and purification steps (e.g., filtration via copper salts for carboxylic acid isolation) .
- Collaborative verification : Share protocols with independent labs to cross-check yields and spectral data.
- Open-access data : Deposit characterization data (NMR, XRD) in public repositories for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
